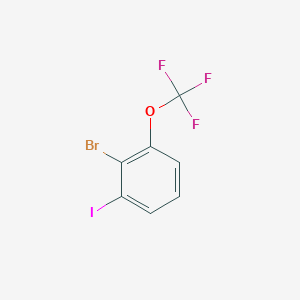

2-Bromo-1-yodo-3-(trifluorometoxi)benceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated aromatic compounds like 2-Iodo-6-(trifluoromethoxy)bromobenzene typically involves halogenation reactions where specific halides are introduced into the aromatic ring. While specific synthesis methods for this compound are not detailed in the provided research, similar compounds have been synthesized through halogenation and substitution reactions. For example, triazidation of halogenated benzenes under specific conditions can yield various substituted aromatic compounds, demonstrating the feasibility of synthesizing complex halogenated molecules through targeted chemical reactions (Chapyshev & Chernyak, 2013).

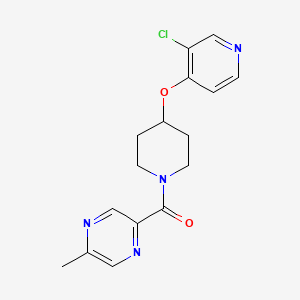

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is significantly influenced by the nature and position of halogen atoms and substituents like the trifluoromethoxy group. Halogen bonding, characterized by the interaction between a halogen atom and a Lewis base, plays a crucial role in the structural configuration of such molecules. Studies on halogen-bonded frameworks provide insights into how halogen atoms influence molecular structure, demonstrating that iodine and bromine can form moderately strong halogen bonds with electron donors, which could affect the molecular arrangement and reactivity of 2-Iodo-6-(trifluoromethoxy)bromobenzene (Szell, Gabidullin, & Bryce, 2017).

Chemical Reactions and Properties

The chemical reactivity of 2-Iodo-6-(trifluoromethoxy)bromobenzene is influenced by both the iodo and bromo substituents, which can participate in various chemical reactions, such as nucleophilic substitution or cross-coupling reactions. For example, the presence of iodine and bromine allows for selective functionalization and transformation into other complex molecules, as demonstrated in reactions involving halogenated intermediates (Zhao, Gao, & Hu, 2012).

Aplicaciones Científicas De Investigación

- Reacciones de acoplamiento cruzado: El 2-Bromo-1-yodo-3-(trifluorometoxi)benceno sirve como un bloque de construcción versátil en reacciones de acoplamiento cruzado catalizadas por paladio. Se puede utilizar para sintetizar moléculas complejas, incluidos los productos farmacéuticos .

- Descubrimiento de fármacos: Los investigadores exploran sus derivados como posibles candidatos a fármacos debido a sus características estructurales y reactividad. El grupo trifluorometoxi mejora la lipofilia y la estabilidad metabólica, lo que lo hace valioso en el diseño de fármacos .

- Polímeros fluorados: La incorporación de átomos de flúor en los polímeros mejora su resistencia química, estabilidad térmica y propiedades superficiales. El this compound contribuye a la síntesis de materiales fluorados .

- Ligandos de difosfina atropisomérica: Los investigadores han sintetizado nuevos ligandos deficientes en electrones utilizando este compuesto. Por ejemplo, (S)-CF3O-BiPhep, un ligando de difosfina atropisomérico, exhibe propiedades únicas en la catálisis asimétrica .

- Patrones de sustitución diversos: Los investigadores exploran la reactividad del this compound para crear nuevos compuestos aromáticos fluorados. Estos compuestos encuentran aplicaciones en ciencia de materiales, electrónica y electrónica orgánica .

- Funcionalización para la protección de cultivos: El grupo trifluorometoxi puede mejorar la biodisponibilidad y la eficacia de los agroquímicos. Los investigadores investigan su uso en el diseño de nuevos pesticidas y herbicidas .

Síntesis orgánica y química medicinal

Materiales que contienen flúor

Ligandos deficientes en electrones

Compuestos aromáticos fluorados

Agroquímicos y pesticidas

Materiales para cristales líquidos y OLED

Propiedades

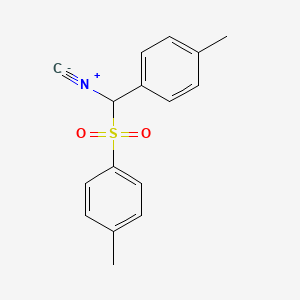

IUPAC Name |

2-bromo-1-iodo-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFASQNMCCVOLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)

![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)